Product packaging for Sodium artelinate(Cat. No.:CAS No. 126575-30-2)

Sodium artelinate

Cat. No.: B1260708
CAS No.: 126575-30-2
M. Wt: 440.5 g/mol
InChI Key: DLDAUVZOFWOFKP-MAVRPWANSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium artelinate is a water-soluble semisynthetic derivative of artemisinin, specifically designed for research applications . Its primary research value lies in its potent antimalarial activity against Plasmodium parasites and its distinct pharmacological profile compared to other artemisinin derivatives like artesunate and artemether . The compound is believed to share a common mechanism of action with other artemisinins, where its endoperoxide bridge is cleaved by intraparasitic iron (II) to generate reactive oxygen species and carbon-centered free radicals, leading to alkylation of parasitic macromolecules and death . A key area of investigative interest for this compound is its neurotoxicological profile. Preclinical studies in rats have demonstrated that, unlike the oil-soluble arteether, equimolar doses of this compound did not produce neurohistological damage in brainstem nuclei or significant behavioral deficits . This makes it a critical tool for comparative studies on the structure-activity and neurotoxicity relationships within the artemisinin class. Furthermore, its inherent stability in aqueous solution offers a practical advantage over the less stable artesunate for formulating research solutions . Research using non-human primate models of malaria has shown that this compound is effective in achieving rapid parasite clearance, with its activity largely attributed to the parent drug itself rather than an active metabolite . Its investigation has contributed significantly to understanding the pharmacodynamics of artemisinins, particularly the correlation between drug exposure and parasite clearance rates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NaO7 B1260708 Sodium artelinate CAS No. 126575-30-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

126575-30-2

Molecular Formula

C23H29NaO7

Molecular Weight

440.5 g/mol

IUPAC Name

sodium;4-[[(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoate

InChI

InChI=1S/C23H30O7.Na/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23;/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25);/q;+1/p-1/t13-,14-,17+,18+,20+,21-,22+,23?;/m1./s1

InChI Key

DLDAUVZOFWOFKP-MAVRPWANSA-M

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+]

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3C24[C@H]1CC[C@@](O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)[O-])C.[Na+]

Synonyms

artelinic acid
artelinic acid, (3R-(3alpha,5beta,6beta,8abeta,9alpha,10alpha,12beta,12aR*))-isomer
artelinic acid, potassium salt
sodium artelinate
sodium beta-artelinate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Synthetic Pathways for Sodium Artelinate (B1141390)

The synthesis of sodium artelinate originates from artemisinin (B1665778), a sesquiterpene lactone isolated from the plant Artemisia annua. niscpr.res.inwikipedia.org The process involves the chemical modification of the artemisinin molecule to introduce a sodium carboxylate group, thereby increasing its water solubility.

Semi-Synthetic Approaches from Artemisinin Precursors

The common precursor for this compound is dihydroartemisinin (B1670584) (DHA), which is produced by the reduction of artemisinin. niscpr.res.innih.gov One established method involves the conversion of DHA into a mixture of α- and β-artelinic esters. These isomers are then separated, and the β-isomer is hydrolyzed to yield β-artelinic acid. niscpr.res.in Finally, the β-artelinic acid is converted to its sodium salt, this compound. niscpr.res.in

Another approach involves a one-pot conversion of artemisinin into artelinic acid. This process utilizes sodium borohydride, a catalyst such as Amberlyst-15 resin or chlorotrimethylsilane (B32843), and methyl p-(hydroxymethyl) benzoate. google.comgoogle.com The subsequent hydrolysis of the resulting methyl artelinate yields artelinic acid. google.comgoogle.com

Optimized Reaction Processes for Large-Scale Preparation

For large-scale production, economically viable and efficient synthetic routes are crucial. niscpr.res.in An improved one-pot process has been developed that significantly increases the yield of pure artelinic acid to around 98%, a substantial improvement over previous multi-step methods that yielded approximately 53%. google.com This optimized process involves the reduction of artemisinin to dihydroartemisinin, followed by alkylation to methyl artelinate, and subsequent hydrolysis to artelinic acid, all within a single reaction vessel at room temperature. google.com This method is also advantageous as it is less time-consuming and avoids the need for column chromatography for purification. google.com The use of a cation exchange resin that can be recovered and reused further enhances the cost-effectiveness of this large-scale preparation. google.com

Catalysis in this compound Synthesis

Various catalysts are employed to facilitate the synthesis of this compound and its precursors. In the conversion of dihydroartemisinin, acid catalysts such as chlorotrimethylsilane are used. google.com The one-pot synthesis of artelinic acid from artemisinin utilizes catalysts like Amberlyst-15, a cation exchange resin. google.comgoogle.com Boron trifluoride etherate has also been used as a catalyst in the synthesis of artemisinin derivatives. researchgate.net The choice of catalyst can significantly influence the reaction efficiency and the isomeric ratio of the products.

Design and Development of this compound Analogues and Derivatives

The development of this compound has spurred further research into designing new analogues and derivatives with even better properties, such as enhanced stability, efficacy, and modified pharmacokinetic profiles. psu.eduacs.org

Structural Modification Strategies for Improved Properties

A key strategy in developing improved analogues is the modification of the C-10 position of the artemisinin scaffold. mdpi.com This has led to the creation of various ester and ether derivatives. wikipedia.orgacs.org Another approach involves the covalent attachment of diamine functionalities, which was anticipated to enhance intraparasitic accumulation. acs.org While this did not dramatically increase antimalarial activity, it did improve metabolic stability, opening avenues for developing potent, water-soluble analogues. acs.org

Further modifications have focused on creating C-C bond substitutions at the C-12 position to produce non-acetal type analogues that are hydrolytically stable. clockss.org The synthesis of aminoalkyl analogs of deoxoartemisinin (B1224473) has also been explored to improve water solubility. clockss.org

Novel Water-Soluble Peroxide Analogues

The quest for superior water-soluble derivatives has led to the synthesis of novel peroxide analogues. acs.orgclockss.org One approach involves the introduction of hydrophilic groups, such as sugars, to the deoxoartemisinin structure. clockss.org For instance, the glycoside of deoxoartemisinin demonstrated significantly increased water solubility compared to artemisinin. clockss.org The development of these new derivatives aims to overcome the limitations of earlier compounds, such as the hydrolytic instability of sodium artesunate (B1665782). psu.edunih.gov

Synthesis of Artemisinin Dimers and Other Complex Structures

The development of artemisinin dimers and other complex molecular architectures represents a significant strategy to enhance the therapeutic properties of the parent compound, artemisinin. This approach often aims to improve stability, and bioavailability, and to overcome drug resistance. While many dimerization strategies focus on linking two dihydroartemisinin (DHA) units, the chemical scaffold of artelinic acid, the precursor to this compound, provides a unique platform for creating advanced derivatives, including complex monomers and hybrid molecules.

Artelinic acid is distinguished by its p-carboxybenzyl ether group at the C-10 position of the dihydroartemisinin core. This carboxylic acid moiety serves as a versatile chemical handle for further derivatization through various coupling reactions. The synthesis of these complex structures often involves the activation of the carboxylic acid group to facilitate the formation of new chemical bonds, such as esters or amides.

Formation of Complex Monomers and Hybrids from Artelinic Acid

Research has demonstrated the successful use of artelinic acid as a starting material for the synthesis of more intricate molecules. These derivatizations leverage the terminal carboxylic acid to link the artemisinin core to other chemical entities, creating hybrid compounds with potentially synergistic or novel activities.

One common strategy is the formation of an amide or ester linkage. For example, artelinic acid can be converted into an artelinic acid hydrazide. This hydrazide derivative can then be conjugated to large biomolecules, such as the protein transferrin, creating a complex designed to target specific cells. iiarjournals.orggoogle.com Similarly, artelinic acid has been coupled with triazene (B1217601) scaffolds using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) to produce novel hybrid compounds. ulisboa.pt In another approach, artelinic acid was esterified with a choline (B1196258) derivative to synthesize an artelinic acid-choline derivative, aiming to create a synergistic effect. researchgate.net

These synthetic modifications highlight the utility of the artelinate structure as a building block for complex molecular engineering. The general approach involves activating the carboxylic acid of artelinic acid, which then readily reacts with an amine or alcohol group on a target molecule.

Table 1: Synthesis of Artelinic Acid Derivatives

Explore the table below for details on the synthetic derivatization of Artelinic Acid into more complex structures.

ProductStarting MaterialKey ReagentsReaction TypeReference
Artelinic acid hydrazideArtelinic acidHydrazineHydrazide formation iiarjournals.orggoogle.com
Artelinic acid-triazene hybridArtelinic acidTriazene scaffold, DCC, HOBtAmide coupling ulisboa.pt
Artelinic acid-choline derivativeArtelinic acidCholine derivativeEsterification researchgate.net
Artelinic acid-BSA conjugateArtelinic acidBovine Serum Albumin (BSA), CarbodiimideAmide couplingN/A

General Strategies for Artemisinin Dimerization

While direct dimerization of artelinic acid is not extensively documented, the principles of artemisinin dimerization are well-established and often involve creating a linkage between two artemisinin units at the C-10 position. researchgate.netresearchgate.net These methods are highly relevant as the strategies used for the closely related artesunic acid, another C-10 carboxylic acid derivative, are directly applicable to artelinic acid.

Common dimerization techniques include:

Ester or Amide Linkage: Two molecules of a carboxylic acid-containing artemisinin derivative like artesunic acid (or potentially artelinic acid) can be linked via a diol or diamine spacer using esterification or amidation reactions.

Click Chemistry: The introduction of azide (B81097) or alkyne functionalities onto the artemisinin scaffold allows for the use of highly efficient and specific "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole-linked dimers.

Sonogashira Cross-Coupling: This palladium-catalyzed reaction can be used to couple an aryl halide-functionalized artemisinin derivative with an alkyne-functionalized one, creating a carbon-carbon bond-linked dimer. lookchem.com

Self-Cross-Metathesis: Olefin-containing artemisinin derivatives can be dimerized using ruthenium catalysts in a metathesis reaction. researchgate.net

A notable strategy in the field involves synthesizing C-10 carba-dimers, which are recognized for their enhanced stability. rsc.org Furthermore, some research has focused on creating water-soluble carboxylic acid derivatives from pre-formed dimers, which have demonstrated greater oral efficacy in rodents compared to artelinic acid, underscoring the therapeutic potential of these complex dimeric structures. acs.org

Table 2: General Methodologies for Artemisinin Dimer Synthesis

This table outlines various methods employed in the synthesis of artemisinin dimers, which could theoretically be adapted for artelinic acid.

Dimerization MethodKey Reagents/CatalystsLinker TypeReference
Amide CouplingEDCI, DMAPAmideN/A
Steglich EsterificationDCC, DMAPEster acs.org
Sonogashira CouplingPalladium catalyst, Copper(I) iodideAryl-alkyne lookchem.com
Self-Cross-MetathesisGrubbs catalyst (Ruthenium)Alkene researchgate.net

Preclinical Investigation of Antimalarial Mechanisms and Efficacy

Molecular and Cellular Mechanisms of Action Research

The antimalarial activity of sodium artelinate (B1141390) is rooted in its endoperoxide bridge, a key structural feature of artemisinin (B1665778) and its derivatives. researchgate.net The prevailing understanding is that the interaction of this bridge with iron within the parasite is fundamental to its parasiticidal effects. researchgate.netontosight.ai

The activation of the endoperoxide bridge in sodium artelinate is believed to generate cytotoxic reactive oxygen species (ROS). ontosight.aifrontiersin.org This process is initiated upon interaction with heme or ferrous iron within the parasite, leading to the formation of free radicals. researchgate.net These highly reactive species are thought to cause widespread damage to the parasite's cellular components. dovepress.com

The generated free radicals can lead to:

Membrane damage: The reactive species can cause lipid peroxidation, compromising the integrity of parasite membranes. dovepress.comfrontiersin.org

Alkylation and oxidation of proteins and fats: Vital parasitic proteins and lipids are targeted and modified, disrupting their normal functions. dovepress.com

Inhibition of nucleic acid and protein synthesis: The cascade of oxidative stress can interfere with essential biosynthetic pathways. dovepress.com

Interaction with specific parasite systems: The radicals may also interact with the parasite's cytochrome oxidase and glutamine transport system. dovepress.com

Studies have indicated that the antimalarial activity is not solely dependent on the cleavage of the peroxide bond but also on the capacity of the resulting reactive intermediates to alkylate heme and other nearby targets. dovepress.com This alkylation is considered a key mechanism of action for endoperoxide-based antimalarial drugs. dovepress.com

The iron-mediated activation of this compound is a central hypothesis for its mechanism of action. dovepress.comresearchgate.net The malaria parasite, particularly in its intraerythrocytic stage, digests hemoglobin, which releases ferriprotoporphyrin IX (heme). researchgate.netnih.gov It is proposed that the ferrous iron [Fe(II)] from reduced heme is responsible for the bioactivation of the endoperoxide bridge. dovepress.com

This interaction leads to the homolytic cleavage of the peroxide bond, generating cytotoxic carbon-centered radicals. dovepress.comresearchgate.net These radicals can then alkylate heme itself, forming heme-drug adducts, which may contribute to the parasite's death. researchgate.net The damage to the parasite's vacuolar membrane is also suggested to be a result of this Fe(II)-mediated bioactivation and the subsequent oxidative stress. dovepress.com

While the heme-dependent theory is prominent, some research suggests that artemisinins can also be effective against early ring-stage parasites that have minimal hematin, indicating that other iron sources or activation pathways might be involved. mdpi.com

The acidic food vacuole of the malaria parasite presents a unique environment that can be exploited by certain drugs. acs.org Many antimalarial drugs are weak bases that accumulate in this acidic compartment through a mechanism known as "pH-trapping" or "ion-trapping". dovepress.comacs.org This accumulation increases the drug concentration at its site of action. acs.org

For artemisinin derivatives, including this compound, the incorporation of moieties that can be protonated in the acidic food vacuole has been investigated as a strategy to enhance cellular accumulation. acs.org The increased concentration of the drug within the vacuole would theoretically lead to a greater interaction with heme, thereby boosting the generation of cytotoxic radicals and enhancing antimalarial activity. acs.org

In Vitro Antimalarial Activity Assessments

In vitro studies are crucial for determining the intrinsic antimalarial activity of a compound and for comparing its potency against different parasite strains.

This compound has demonstrated high efficacy against the erythrocytic stages of Plasmodium falciparum in vitro. researchgate.net Importantly, artemisinin and its derivatives are effective against strains of P. falciparum that are resistant to other classes of antimalarial drugs, such as chloroquine (B1663885). parasite-journal.orgdovepress.com This makes them a critical component of modern malaria treatment. tandfonline.com

Studies have shown that artemisinin compounds, including this compound, have a broad window of action, affecting parasites from the late ring to the early trophozoite stages. nih.gov However, mature schizonts and very young rings show relative resistance. nih.gov

Comparative studies have been conducted to evaluate the potency of this compound relative to other artemisinin derivatives and antimalarial drugs.

In a study comparing intravenous artelinate and artesunate (B1665782) in a Plasmodium berghei-infected rat model, artelinate was found to be superior in terms of parasite clearance. researchgate.netnih.gov The 100% clearance dose for artelinate was 95.6 micromoles/kg, compared to 191.2 micromoles/kg for artesunate. researchgate.netnih.gov Artelinate also demonstrated a faster parasite clearance time. researchgate.netnih.gov

However, in a study using a Plasmodium coatneyi-infected rhesus monkey model, while the in vivo anti-parasite activity was comparable between artelinate and artesunate, the ex vivo anti-P. falciparum potency of the intravenous artesunate regimen was found to be sevenfold higher than that of intravenous artelinate. researchgate.netnih.gov

Research has also shown that this compound possesses comparable in vitro and in vivo antimalarial activity to the more lipophilic derivatives, artemether (B1667619) and arteether. niscpr.res.in

Table 1: Comparative Efficacy of Intravenous Artelinate and Artesunate in a P. berghei-Infected Rat Model

Parameter Artelinate (AL) Artesunate (AS)
100% Clearance Dose 95.6 µmol/kg (40 mg/kg) 191.2 µmol/kg (73.4 mg/kg)
Parasite Clearance Time (at 191.2 µmol/kg) 1.7 ± 0.5 days 2.7 ± 0.5 days

Data from Li et al. (2003). researchgate.netnih.gov

Table 2: Comparative Pharmacodynamics in a P. coatneyi-Infected Rhesus Monkey Model

Parameter Artelinate (AL) Artesunate (AS)
99% Parasite Clearance Time (PC99) 2.03 days 1.84 days
Parasite Clearance Rate 5.34 per min 4.13 per min
Parasite Clearance Half-life (PCt1/2) 7.79 h 10.1 h

Data from Teja-Isavadharm et al. (2016). researchgate.netnih.gov

In Vivo Antimalarial Efficacy in Non-Human Preclinical Models

In vivo studies are fundamental to assessing a drug's activity within a living organism, providing insights that in vitro assays cannot. For this compound, these studies have been conducted in both murine and non-human primate models of malaria.

Rodent models of malaria, particularly using Plasmodium berghei, are widely employed in the initial stages of antimalarial drug discovery. mdpi.com These models are instrumental in evaluating the efficacy and pharmacodynamics of new compounds. curtin.edu.au

Studies in mice infected with P. berghei have demonstrated the antimalarial action of this compound. nih.gov When administered subcutaneously, this compound was found to be slightly less active than its parent compound, artemisinin. nih.gov However, oral administration of this compound resulted in the clearance of parasites from the blood at a significantly lower dose compared to subcutaneous injection. nih.gov Furthermore, a higher number of mice were cured with oral administration, even at a total dose lower than the injected dose. nih.gov

In a comparative study using a P. berghei-infected Sprague-Dawley rat model, intravenous this compound demonstrated superior efficacy compared to intravenous artesunate in terms of parasite clearance. researchgate.net this compound achieved 100% parasite clearance at a lower molar equivalent dose than artesunate. researchgate.net Another study in P. berghei-infected rats reported the minimum dose for parasitemia suppression for artelinate to be 2.5 mg/kg. researchgate.net

It is important to note that while these murine models are valuable, there are inherent differences between rodent and human malaria, and results must be interpreted with caution. mdpi.com

Table 1: Comparative Efficacy of this compound in a P. berghei-Infected Rat Model

Compound 100% Parasite Clearance Dose (µmol/kg) Parasite Clearance Time (days) at 191.2 µmol/kg
This compound (AL) 95.6 1.7 ± 0.5
Sodium Artesunate (AS) 191.2 2.7 ± 0.5

Data from a study in P. berghei-infected Sprague-Dawley rats. researchgate.net

Non-human primate (NHP) models of malaria, such as rhesus monkeys infected with Plasmodium coatneyi, are considered to be more predictive of the clinical efficacy of antimalarial drugs in humans. researchgate.netlstmed.ac.uk P. coatneyi infection in splenectomized rhesus monkeys can mimic severe and complicated malaria caused by Plasmodium falciparum. researchgate.net

In a study involving splenectomized rhesus monkeys infected with P. coatneyi, the in vivo antimalarial activity of intravenous this compound (as artelinate/lysine salt) was compared to intravenous artesunate. researchgate.netresearchgate.netnih.gov The results indicated that the anti-P. coatneyi activity of both compounds was comparable. researchgate.netresearchgate.netnih.gov Despite differences in starting parasite densities, there were no significant differences in key efficacy parameters between the two drugs. researchgate.net However, it was noted that all monkeys in the study eventually experienced a return of parasites (recrudescence). researchgate.netnih.gov

The use of NHP models like the P. coatneyi-rhesus monkey model is crucial for the advanced preclinical development of antimalarial candidates before they proceed to human trials. lstmed.ac.ukbiorxiv.org

The evaluation of parasite clearance dynamics provides critical information on the speed and efficiency of an antimalarial drug's action. Key parameters often assessed include the parasite clearance time (PCT), parasite clearance rate, and the parasite reduction ratio (PRR). plos.orgspringermedizin.de

In the P. coatneyi-infected rhesus monkey model, a comparison of intravenous this compound and artesunate revealed comparable parasite clearance dynamics. researchgate.netresearchgate.netnih.gov The 99% parasite clearance time (PC99), parasite clearance rates, and parasite clearance half-life (PCt1/2) were not significantly different between the two treatment groups. researchgate.netnih.gov Specifically, the PC99 was 2.03 days for artelinate and 1.84 days for artesunate, while the PCt1/2 was 7.79 hours and 10.1 hours, respectively. researchgate.netresearchgate.net

A study in P. berghei-infected rats also highlighted a faster parasite clearance time for this compound compared to artesunate at an equivalent dose. researchgate.net

These findings from experimental systems are essential for building pharmacokinetic/pharmacodynamic (PK/PD) models that can help predict the efficacious exposure needed in humans. plos.org

Table 2: Parasite Clearance Parameters of this compound vs. Sodium Artesunate in P. coatneyi-Infected Rhesus Monkeys

Efficacy Parameter This compound (AL) Sodium Artesunate (AS)
99% Parasite Clearance Time (PC99) 2.03 days 1.84 days
Parasite Clearance Rate (per min) 5.34 4.13
Parasite Clearance Half-life (PCt1/2) 7.79 hours 10.1 hours

Data from a comparative study in P. coatneyi-infected splenectomized rhesus monkeys. researchgate.netresearchgate.netnih.gov

Preclinical Pharmacokinetics and Pharmacodynamics Research

Pharmacokinetic Profiles in Non-Human Models

Comparative Pharmacokinetics of Sodium Artelinate (B1141390) and Analogues

Preclinical studies in non-human models, particularly rats and rhesus monkeys, have been instrumental in characterizing the pharmacokinetic profile of sodium artelinate, often in comparison to its analogue, artesunate (B1665782). These studies have revealed significant differences in their absorption, distribution, metabolism, and excretion, which in turn influence their efficacy and toxicity profiles.

In a comparative study in malaria-infected rats receiving equimolar intravenous doses, this compound demonstrated substantially different toxicokinetic (TK) parameters compared to artesunate. worldagroforestry.org The total area under the curve (AUC) for this compound over three days was five times higher than that of artesunate and its active metabolite, dihydroartemisinin (B1670584) (DHA), combined. worldagroforestry.org Specifically, the elimination half-life of this compound was significantly longer (7.1 hours) compared to artesunate (0.36 hours) or DHA (0.72 hours). worldagroforestry.org This suggests a much slower clearance rate for this compound. Furthermore, while the plasma concentration of artesunate decreased by a third from day 1 to day 3, indicating auto-induction of metabolism, the TK parameters for this compound remained consistent over the three days. scispace.com

A study in Plasmodium coatneyi-infected rhesus monkeys also highlighted key pharmacokinetic differences. Following intravenous administration, the clearance and volume of distribution of artesunate were markedly greater than that of this compound. nih.gov Conversely, the maximum concentration (Cmax) and the area under the concentration-time curve from time zero to 20 minutes (AUC0–20) for this compound were significantly higher than for artesunate. nih.gov This indicates that a higher initial concentration of this compound is achieved and maintained in the plasma shortly after administration.

Table 1: Comparative Pharmacokinetic Parameters of this compound (AL) and Artesunate (AS) in Rhesus Monkeys

Parameter This compound (AL) Artesunate (AS)
Cmax (µM) 3,700 2,700
t½ (min) 28.5 3.44
AUC0–20 (µM·min) 925 288
Cl (L·kg⁻¹·min⁻¹) 5.60 72.3
Vz (L·kg⁻¹) 0.259 0.397

Data sourced from a study in Plasmodium coatneyi-infected rhesus monkeys. nih.gov

Metabolism to Active Metabolites (e.g., Dihydroartemisinin)

A crucial aspect of the pharmacology of many artemisinin (B1665778) derivatives is their in vivo conversion to the highly potent antimalarial metabolite, dihydroartemisinin (DHA). However, this compound is characterized by its relative metabolic stability and minimal conversion to DHA compared to other analogues like artesunate. scispace.comnih.gov

Studies in malaria-infected rats have shown that artesunate acts as a prodrug for DHA, with a DHA/artesunate AUC ratio of 5.26. In stark contrast, the DHA/sodium artelinate AUC ratio was only 0.01, indicating very poor conversion of this compound to DHA. scispace.com This finding suggests that the antimalarial activity of this compound is primarily attributable to the parent drug itself, rather than its metabolite. nih.gov

In vitro studies using human liver microsomes have identified the specific enzymes responsible for the limited metabolism of artelinic acid (the parent acid of this compound) to DHA. This conversion is solely mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5. tandfonline.com The kinetic parameters for this metabolic process reveal a relatively low affinity (high Km) and low maximum velocity (Vmax) of the reaction. tandfonline.com Specifically, in human liver microsomes, the Km was 157 µM and the Vmax was 0.77 nmol/min/mg protein. tandfonline.com For recombinant CYP3A4 and CYP3A5, the Km values were 102 µM and 189 µM, respectively, with Vmax values of 1.96 and 3.60 nmol/min/nmol P450. tandfonline.com These data confirm the slow and inefficient metabolic conversion of artelinic acid to DHA.

The primary metabolite of this compound detected in rhesus monkeys is OHAL, whereas for artesunate, it is DHA. nih.gov The half-life of OHAL was longer than that of its parent drug, this compound. nih.gov

Elimination Kinetics and Distribution Characteristics

The elimination kinetics of this compound are markedly different from those of artesunate, being characterized by a much slower clearance rate and a longer elimination half-life. In malaria-infected rats, the elimination half-life of intravenous this compound was 7.1 hours, significantly longer than the 0.36-hour half-life of artesunate. worldagroforestry.org Similarly, in rhesus monkeys, the half-life of this compound was considerably longer than that of artesunate (28.5 minutes vs. 3.44 minutes). nih.gov This prolonged presence in the systemic circulation is a key feature of this compound's pharmacokinetic profile.

Studies using Caco-2 cells as an in vitro model of the intestinal mucosa have provided insights into the permeability of artemisinin compounds. While artemisinin itself readily crosses these cells via passive diffusion, the permeability of sodium artesunate is about 8-fold lower and is pH-dependent. nih.gov Although direct data for this compound in this model is not specified, the findings for the structurally similar sodium artesunate suggest that transepithelial permeability is likely not a primary limiting factor for absorption. nih.gov

Enterohepatic Circulation Studies

Evidence from toxicokinetic studies in rats suggests the involvement of enterohepatic circulation in the disposition of this compound. worldagroforestry.org Enterohepatic circulation is a process where drugs are excreted via bile into the intestine and then reabsorbed back into the circulation. This can lead to a prolonged elimination half-life and a secondary peak in plasma concentration.

The notable difference in the toxicokinetic profile of this compound, particularly its long half-life and sustained plasma levels compared to artesunate, has been partly attributed to this enterohepatic recirculation. worldagroforestry.orgresearchgate.net While direct cannulation studies specifically for this compound are not detailed in the provided context, the observation of a second plasma peak for artesunate in uninfected rats points to this mechanism for artemisinin derivatives. unil.ch The altered toxicokinetic shape of this compound is thought to be a result of its poor conversion to DHA combined with this recirculation process. worldagroforestry.org

Preclinical Pharmacodynamic Relationships

Correlation of Drug Exposure with Parasite Clearance and Efficacy

Preclinical studies in non-human primate models have demonstrated a clear relationship between drug exposure and the antimalarial efficacy of this compound. In a study using Plasmodium coatneyi-infected rhesus monkeys, parasite clearance was found to be strongly and linearly dependent on drug exposure for artemisinin-based treatments, including intravenous this compound. nih.govresearchgate.net

While the in vivo anti-parasitic activity of this compound and artesunate were comparable in this model, leading to similar 99% parasite clearance times (PC99) and parasite clearance half-lives (PCt1/2), the underlying pharmacodynamic relationships showed some differences. nih.govresearchgate.net For intravenous this compound, a modest inverse correlation was observed between the maximum plasma concentration (Cmax) and the parasite clearance half-life (r² = 0.6, p ≤ 0.04). nih.govresearchgate.net This suggests that higher peak drug concentrations are associated with a faster rate of parasite elimination.

In contrast, for the artesunate regimen, the parasite clearance half-life showed a strong and significant inverse correlation with the half-life of artesunate plus its active metabolite DHA, and the total exposure (AUC0–∞) to DHA. nih.govresearchgate.net This highlights that the efficacy of artesunate is closely tied to the exposure to its potent metabolite, DHA.

Despite the comparable in vivo efficacy in clearing parasites in the rhesus monkey model, it was noted that the ex vivo potency of the intravenous artesunate regimen against Plasmodium falciparum was sevenfold higher than that of the intravenous this compound regimen. nih.govresearchgate.net This difference in intrinsic activity, combined with the distinct pharmacokinetic profiles, underscores the unique pharmacodynamic characteristics of this compound, where the parent drug is the primary active agent. nih.gov

Table 2: In Vivo Pharmacodynamic Parameters for this compound (AL) and Artesunate (AS) in Rhesus Monkeys

Parameter This compound (AL) Artesunate (AS)
99% Parasite Clearance Time (PC99) (days) 2.03 1.84
Parasite Clearance Rate (per min) 5.34 4.13
Parasite Clearance Half-life (PCt1/2) (hours) 7.79 10.1

Data from a study in Plasmodium coatneyi-infected rhesus monkeys. nih.govresearchgate.net

Ex Vivo Antimalarial Activity Evaluations

Ex vivo evaluations have been crucial in characterizing the antimalarial properties of this compound, often in direct comparison with other artemisinin derivatives. These studies provide insights into the compound's potency and pharmacodynamic characteristics against malaria parasites.

Research involving splenectomized rhesus monkeys infected with Plasmodium coatneyi included an ex vivo component to assess antimalarial activity. nih.gov Blood samples were collected after administration of either intravenous this compound (AL) or sodium artesunate (AS) and evaluated for their activity against Plasmodium falciparum in vitro. nih.gov The results indicated that the ex vivo anti-P. falciparum potency of the sodium artesunate regimen was sevenfold higher than that of the this compound regimen. nih.gov This suggests that while both compounds are active, sodium artesunate and its metabolite dihydroartemisinin (DHA) contribute to a more potent effect against the parasite ex vivo compared to this compound. nih.gov

Studies focusing on the pharmacodynamic properties of this compound against cultured P. falciparum have detailed its speed and mechanism of action. nih.gov The inhibitory effects on the uptake of [³H]hypoxanthine and [³H]isoleucine were measured to assess the drug's impact on parasite metabolic activity. nih.govscielo.br These investigations revealed that this compound has a lag time of 1 to 4 hours before a measurable inhibitory effect occurs. nih.gov However, following this delay, its antimalarial action is very rapid. nih.gov In comparison, chloroquine (B1663885) demonstrated a more immediate onset, achieving 50% of its maximum effect (EC₅₀) in 1.8 hours, whereas this compound required 3.5 to 7.4 hours to reach the same point. nih.gov

Further in vitro research using synchronous cultures of Plasmodium berghei compared this compound to its parent compound, artemisinin. nih.gov The findings from these experiments, which utilized flow cytometry to determine the inhibition of parasite growth, showed that this compound was slightly less active than artemisinin in culture. nih.gov Despite this, other reports have noted that this compound possesses comparable in vitro antimalarial activity to other derivatives like artemether (B1667619) and arteether. dtic.milniscpr.res.in

The following tables summarize the key findings from these ex vivo and in vitro evaluations.

Table 1: Comparative Ex Vivo/In Vitro Potency of this compound

Comparison Drug Parasite Species Key Finding Source
Sodium ArtesunatePlasmodium falciparumSodium artesunate regimen demonstrated sevenfold higher ex vivo potency. nih.gov
ArtemisininPlasmodium bergheiThis compound was found to be slightly less active in vitro. nih.gov
Artemether / ArteetherNot SpecifiedPossesses comparable in vitro antimalarial activity. dtic.milniscpr.res.in

Table 2: Pharmacodynamic Properties of this compound against P. falciparum In Vitro

Parameter This compound Chloroquine (for comparison) Source
Onset of ActionLag time of 1-4 hours before measurable effect.Rapid onset. nih.gov
Time to 50% Max Effect (EC₅₀)3.5 - 7.4 hours1.8 hours nih.gov
Mechanism AssessedInhibition of [³H]hypoxanthine and [³H]isoleucine uptake.Inhibition of [³H]hypoxanthine and [³H]isoleucine uptake. nih.govscielo.br

Advanced Chemical and Biological Research

Analytical Chemistry Methodologies for Sodium Artelinate (B1141390)

The accurate characterization and quantification of sodium artelinate, a derivative of artemisinin (B1665778), are crucial for research and development. Various analytical methodologies have been adapted from established techniques for artemisinin and its other derivatives, such as artesunate (B1665782) and artemether (B1667619), to ensure purity, stability, and quality control. High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique due to its high resolution, sensitivity, and specificity.

The characterization of this compound and related compounds relies on a suite of sophisticated analytical techniques. HPLC, particularly in reversed-phase mode (RP-HPLC), is fundamental for assay and impurity profiling. core.ac.uknih.gov The development of these methods involves careful optimization of several parameters to achieve adequate separation and quantification.

Key aspects of HPLC method development for artemisinin derivatives include:

Stationary Phase: C18 and C8 columns are commonly employed, offering good retention and separation for the relatively nonpolar artemisinin scaffold. core.ac.uknih.gov

Mobile Phase: A mixture of an organic solvent (typically acetonitrile) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) is used. core.ac.ukscispace.com The pH of the buffer and the ratio of organic to aqueous phase are critical for controlling retention time and peak shape.

Detection: Due to the lack of a strong chromophore in the artemisinin structure, UV detection is often performed at low wavelengths, such as 210-220 nm. core.ac.ukanalis.com.my To enhance sensitivity and specificity, other detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be coupled with HPLC. scispace.comrowan.edu

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical procedure. nih.gov This involves demonstrating the method's specificity, linearity, accuracy, precision (intraday and interday), and robustness. nih.govnih.gov For instance, a validated RP-HPLC method for artemether and lumefantrine (B1675429) showed excellent linearity (R² > 0.999) and precision (RSD < 2%). nih.gov

The table below summarizes typical parameters for HPLC analysis of artemisinin-related compounds.

ParameterTypical ConditionsRationale
Column Reversed-Phase C18 or C8, 250 mm x 4.6 mm, 5 µmProvides good separation for semi-polar to non-polar compounds like artemisinin derivatives. core.ac.uk
Mobile Phase Acetonitrile : Buffered Water (e.g., 0.05 M Phosphate)Acetonitrile is a common organic modifier; the buffer controls pH and improves peak shape. core.ac.ukscispace.com
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency. core.ac.uk
Detection UV at 210-220 nm or ELSD/MSLow UV wavelength is necessary due to the weak chromophore. ELSD/MS offers universal detection and higher sensitivity. core.ac.ukscispace.com
Injection Volume 10-20 µLStandard volume for analytical HPLC. core.ac.uk
Column Temp. 25°CControlled temperature ensures reproducible retention times. nih.gov

The artemisinin core structure contains multiple chiral centers, making stereoisomerism a critical aspect of its chemistry and biological activity. Therefore, the development of analytical methods to separate the enantiomers of this compound and related chiral derivatives is essential. shimadzu-webapp.eu Chiral chromatography, primarily through HPLC and Supercritical Fluid Chromatography (SFC), is the main technique used for this purpose. nih.govshimadzu.com

The separation of enantiomers is achieved by creating a chiral environment, which can be done in two primary ways:

Chiral Stationary Phases (CSPs): This is the most common approach, where the chiral selector is immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly popular and effective for a wide range of pharmaceutical compounds. nih.gov

Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analyte enantiomers, allowing for their separation on a standard achiral column.

Method development in chiral chromatography involves screening various combinations of CSPs and mobile phases to find the optimal conditions for separation. shimadzu.com SFC has often proven to be a superior method for chiral separations compared to normal phase HPLC, offering faster analysis times and higher efficiency. shimadzu-webapp.eu The selection of the appropriate column and mobile phase is crucial for achieving the desired resolution between enantiomers. shimadzu.com

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry studies provide invaluable insights into the molecular properties of this compound and its analogs, helping to elucidate their mechanism of action and to guide the design of new, more potent derivatives. These studies range from molecular modeling of ligand-receptor interactions to quantum chemical calculations of electronic structure and reactivity. nih.govresearchgate.net

Molecular modeling techniques are used to simulate the interaction of artemisinin derivatives with their biological targets, most notably heme. nih.gov Molecular docking is a key computational tool that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov These simulations can generate probable "bioactive" conformations and provide insights into the binding model. nih.gov

For artemisinin and its derivatives, docking studies have been performed to probe their interactions with hemin, which is believed to be crucial for their antimalarial activity. nih.gov The results of these simulations help to understand the structure-activity relationships by correlating binding energies with experimental biological activities. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic stability of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. mdpi.com These studies have been used to confirm the stability of complexes formed between artemisinin derivatives and their targets. nih.gov

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and chemical reactivity of molecules. nih.govsciepub.com For artemisinin derivatives, these calculations are essential for understanding the chemistry of the endoperoxide bridge, which is the key pharmacophoric moiety responsible for their biological activity. nih.gov

DFT calculations can determine various global and local reactivity descriptors: nih.gov

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of molecular stability. sciepub.com

Chemical Hardness and Softness: These parameters describe the resistance of a molecule to changes in its electron distribution.

Electrophilicity Index: This descriptor quantifies the ability of a molecule to act as an electrophile.

Fukui Functions: These local reactivity descriptors help to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks.

These calculations have been used to model the reductive activation of the endoperoxide bridge by ferrous iron (from heme), a critical step that leads to the generation of cytotoxic radical species. reading.ac.ukresearchgate.net Theoretical studies have explored different mechanistic pathways, such as those involving a 1,5-hydrogen shift versus C-C bond cleavage, concluding that the C-C cleavage pathway is less energetically favorable. nih.govresearchgate.net The insights gained from these quantum chemical studies help to explain the reactivity of the endoperoxide bond and its role in the molecule's mechanism of action. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For artemisinin and its derivatives, numerous QSAR studies have been conducted to develop predictive models for their antimalarial activity. nih.govnih.gov These models are crucial for designing new analogs with improved potency. tandfonline.com

The development of a QSAR model involves several steps:

Data Set Collection: A large and diverse set of artemisinin analogues with experimentally determined biological activities is compiled. acs.org

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including topological, geometric, and electronic features. nih.govacs.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and non-linear methods like neural networks, are used to build a mathematical model correlating the descriptors with biological activity. mdpi.comacs.org

Model Validation: The predictive power of the model is rigorously assessed using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q² or rCV²), and root mean square error (RMSE). nih.govnih.gov

QSAR studies on artemisinin derivatives have identified several key descriptors that are well-correlated with antimalarial activity. mdpi.comnih.gov These include descriptors related to molecular shape, connectivity, surface area, and electronic properties like atomic charges. mdpi.comnih.gov For example, one study found that hydration energy (HE), the charge on the O11 oxygen atom (QO11), and a specific torsion angle were significant descriptors. researchgate.net Another study highlighted the importance of atom count, connectivity index, ring count, shape index, and solvent-accessible surface area. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been successfully applied, providing contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions. nih.govacs.org

The table below presents a summary of findings from various QSAR studies on artemisinin derivatives.

Study FocusNo. of CompoundsModeling MethodKey Statistical ParametersImportant Descriptors Identified
Antimalarial Activity Prediction 179Multiple Linear Regression (MLR), Neural NetworkMLR: r² = 0.81, q² = 0.88; NN: R²_train = 0.96, R²_pred = 0.88Reactive descriptors, Partial Equalization of Orbital Electronegativity (PEOE) descriptors. tandfonline.comacs.org
Targeting Plasmepsin II Not SpecifiedMultiple Linear Regression (MLR)r² = 0.90, rCV² = 0.82Atom count, connectivity index, ring count, shape index, solvent accessibility surface area. nih.gov
General Antimalarial Activity 211CoMFA, Hologram QSAR (HQSAR)Good predictive ability for test sets.Steric and electrostatic fields (CoMFA), fragment counts (HQSAR). acs.org
Interaction with Heme 20Partial Least Squares (PLS), Principal Component Regression (PCR)Q² = 0.83, R² = 0.92Hydration energy (HE), charge on O11 atom (QO11), torsion angle O1-O2-Fe-N2. mdpi.comresearchgate.net

These QSAR models not only serve as predictive tools but also provide a deeper understanding of the structural requirements for potent antimalarial activity, thereby guiding the rational design of new this compound-related compounds. mdpi.com

Research into Plasmodium Drug Resistance Mechanisms

The emergence and spread of resistance to artemisinin and its derivatives, including this compound, pose a significant threat to global malaria control efforts. Extensive research has been dedicated to understanding the molecular and genetic basis of this resistance in Plasmodium parasites.

The development of resistance to artemisinins in Plasmodium falciparum is a complex process that has been investigated using both clinical isolates and in vitro laboratory models. A key characteristic of artemisinin resistance is a delayed parasite clearance time, where the parasites are cleared from the bloodstream at a slower rate following treatment. who.int This phenotype is primarily associated with the ring stage of the parasite's intraerythrocytic developmental cycle. who.int

In vitro studies have been instrumental in elucidating the mechanisms of resistance. Parasite lines with reduced susceptibility to artemisinins have been generated in the laboratory through continuous or intermittent drug pressure. nih.govnih.gov These resistant parasites often exhibit an increased ability to survive a short exposure to high concentrations of the drug, a phenotype that can be quantified using the ring-stage survival assay (RSA). nih.gov

Several molecular pathways have been implicated in the development of artemisinin resistance. One prominent theory suggests that resistant parasites have an enhanced ability to cope with the proteotoxic stress induced by artemisinin treatment. nih.govox.ac.uk Artemisinins are thought to be activated by heme, leading to the generation of reactive oxygen species and alkylation of parasite proteins. nih.gov Resistant parasites may have upregulated cellular stress responses, such as the unfolded protein response (UPR), which helps to mitigate the damage caused by these reactive intermediates. nih.govmalariaworld.org

Furthermore, alterations in pathways related to hemoglobin endocytosis and degradation have been linked to artemisinin resistance. nih.govmdpi.com Since heme is a key activator of artemisinins, a reduction in hemoglobin catabolism could lead to lower levels of drug activation and thus reduced parasite killing. mdpi.com

It has also been observed that artemisinin-resistant parasites may exhibit a state of quiescence or dormancy upon drug exposure, allowing them to survive until the drug is cleared from the system. nih.gov This is followed by a recovery and recrudescence of the parasite population.

The genetic basis of artemisinin resistance in P. falciparum has been a major focus of research, leading to the identification of key molecular markers. The most significant genetic determinant of artemisinin resistance is mutations in the P. falciparum Kelch13 (PfK13) gene. research-nexus.netasm.orgelifesciences.org Genome-wide association studies have consistently shown a strong association between nonsynonymous mutations in the propeller domain of the PfK13 protein and delayed parasite clearance. research-nexus.netelifesciences.org

A multitude of different mutations in the PfK13 gene have been identified in artemisinin-resistant parasite populations, particularly in Southeast Asia. who.intresearch-nexus.net While the exact function of the PfK13 protein is still under investigation, it is believed to be involved in protein-protein interactions and may play a role in the cellular stress response and hemoglobin endocytosis. nih.govnih.govasm.org Mutations in PfK13 are thought to alter the protein's function, leading to the observed resistance phenotype. mdpi.com

However, it is becoming increasingly clear that PfK13 mutations alone may not be sufficient to confer a high level of resistance. research-nexus.netnih.gov Instead, they appear to act in concert with a specific genetic background. research-nexus.netnih.gov Studies have identified polymorphisms in several other genes that are associated with artemisinin resistance, including ferredoxin (fd), apicoplast ribosomal protein S10 (arps10), multidrug resistance protein 2 (mdr2), and the chloroquine (B1663885) resistance transporter (crt). research-nexus.net These background mutations are thought to create a permissive genetic environment for the emergence and selection of PfK13 mutations. research-nexus.netcrick.ac.uk

The genetic architecture of artemisinin resistance is complex and continues to be an active area of research. research-nexus.netnih.gov The identification of these genetic markers is crucial for monitoring the spread of resistance and for developing strategies to overcome it.

**Table 2: Key Genes Associated with Artemisinin Resistance in *Plasmodium falciparum***

GeneProtein ProductRole in Resistance
PfK13Kelch13 proteinPrimary determinant of resistance; mutations in the propeller domain are strongly associated with delayed parasite clearance. research-nexus.netasm.orgelifesciences.org
fdFerredoxinPart of the genetic background that predisposes parasites to the emergence of PfK13 mutations. research-nexus.net
arps10Apicoplast ribosomal protein S10Contributes to the genetic background associated with artemisinin resistance. research-nexus.net
mdr2Multidrug resistance protein 2Polymorphisms are linked to the genetic framework of resistance. research-nexus.net
crtChloroquine resistance transporterPolymorphisms serve as markers for a genetic background conducive to the development of PfK13 mutations. research-nexus.net

Pharmaceutical Formulation Science Research (excluding dosage and safety)

The clinical application of this compound and other artemisinin derivatives is often hampered by their challenging physicochemical properties, primarily poor aqueous solubility and chemical instability. Consequently, significant research in pharmaceutical formulation science has been directed towards developing strategies to overcome these limitations and improve the delivery of these potent antimalarial agents.

A major hurdle in the formulation of this compound is its susceptibility to degradation in aqueous environments, particularly under acidic conditions. nih.govgoogle.com The endoperoxide bridge, which is essential for its antimalarial activity, is prone to hydrolysis, leading to a loss of potency. researchgate.net This instability poses significant challenges for the development of stable liquid formulations for oral or parenteral administration.

Research into enhancing the aqueous stability of artemisinin derivatives has explored various approaches. One strategy involves the chemical modification of the parent molecule to produce more stable analogues. For example, the synthesis of deoxoartelinic acid, a non-acetal-type analogue, has been shown to result in a compound with significantly improved hydrolytic stability compared to other artemisinin derivatives. nih.gov

Another approach focuses on the formulation itself. The use of co-solvents, surfactants, and other excipients can create a microenvironment that protects the drug from degradation. Self-emulsifying drug delivery systems (SEDDS) have been investigated as a means to improve both the solubility and stability of artemisinins. nih.gov These systems consist of a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. By encapsulating the drug within the oil droplets, SEDDS can protect it from hydrolysis. nih.gov

Liposomal formulations have also been explored to enhance the stability of artemisinin derivatives. cambridge.org Encapsulating the drug within lipid bilayers can shield it from the aqueous environment and potentially offer controlled release properties.

The pH of the formulation is a critical factor influencing the stability of this compound. Studies on related compounds like artesunate have shown that stability is highly pH-dependent, with greater stability observed at neutral or slightly alkaline pH. researchgate.net Therefore, the use of buffering agents to maintain an optimal pH is a key consideration in the development of aqueous formulations.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This unique structure allows them to form inclusion complexes with poorly water-soluble drug molecules, thereby enhancing their solubility and stability. zbweyes.comnih.gov The encapsulation of the drug within the cyclodextrin (B1172386) cavity can protect it from degradation by shielding it from the surrounding aqueous environment. zbweyes.com

The complexation of artemisinin and its derivatives with various types of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly improve their aqueous solubility. nih.govrjptonline.org This enhanced solubility can lead to improved dissolution rates and potentially higher bioavailability. The formation of these inclusion complexes has been characterized using various analytical techniques, including phase solubility studies, Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC). rjptonline.org

Beyond improving solubility and stability, cyclodextrin complexation can also influence the release characteristics of the drug. By modifying the type of cyclodextrin and the method of complex preparation, it may be possible to achieve a more controlled or sustained release profile. zbweyes.com

In addition to cyclodextrin-based systems, other alternative delivery systems are being investigated to improve the delivery of artemisinins. These include the use of porous starch as a carrier for drug-cyclodextrin complexes, which can further enhance drug loading and release properties. nih.gov The development of ternary complexes, involving the drug, cyclodextrin, and a hydrophilic polymer, has also been explored to further improve solubility and dissolution. researchgate.net

These advanced formulation strategies hold significant promise for overcoming the pharmaceutical challenges associated with this compound and other artemisinin derivatives, ultimately leading to more effective and stable drug products.

Exploration of Diverse Preclinical Biological Activities of this compound

This compound, a semi-synthetic derivative of artemisinin, has demonstrated a range of biological activities in preclinical studies beyond its well-established antimalarial properties. Research has focused on its potential as an immunomodulatory, anti-inflammatory, and anticancer agent. These investigations have begun to elucidate the molecular mechanisms through which this compound exerts its effects on various pathological processes.

Immunomodulatory Effects in Preclinical Models

This compound has been shown to modulate immune responses in various preclinical models. Its effects are often characterized by the regulation of cytokine production, which plays a crucial role in the orchestration of the immune system.

In a murine model of experimental cerebral malaria, treatment with artesunate led to a significant decrease in the mRNA expression of pro-inflammatory cytokines in the hippocampus and frontal cortex. nih.gov Specifically, a single dose of artesunate was effective in reducing elevated levels of interferon-gamma (IFN-γ) and interleukin-6 (IL-6) in the hippocampus of infected mice. nih.gov In a separate study on experimental colitis, artesunate treatment significantly decreased the levels of IFN-γ, IL-17, and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, in a preclinical model of allergic asthma, artesunate demonstrated the ability to modulate the balance of T-helper (Th) cell responses. Treatment with artesunate was found to lower the levels of Th2 cytokines, including IL-4, IL-5, and IL-13, which are critical mediators of allergic inflammation. plos.org Conversely, the production of the Th1 cytokine IFN-γ was elevated in artesunate-treated mice, suggesting a shift in the immune response. plos.org

Table 1: Immunomodulatory Effects of this compound in Preclinical Models

Preclinical ModelKey FindingsAffected CytokinesSource
Experimental Cerebral Malaria (mice)Decreased pro-inflammatory cytokine mRNA expression in the brain.&darr; IFN-γ, &darr; IL-6 nih.gov
Experimental Colitis (mice)Reduced levels of key pro-inflammatory cytokines.&darr; IFN-γ, &darr; IL-17, &darr; TNF-α nih.gov
Allergic Asthma (mice)Shifted T-helper cell response from Th2 to Th1.&darr; IL-4, &darr; IL-5, &darr; IL-13; &uarr; IFN-γ plos.org

Anti-inflammatory Effects in Preclinical Models

The anti-inflammatory properties of this compound are closely linked to its immunomodulatory effects and have been demonstrated in various preclinical settings. A primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. oup.com

In a study on rheumatoid arthritis fibroblast-like synoviocytes (RA FLS), artesunate was found to suppress the TNF-α-induced production of the pro-inflammatory cytokines IL-1β, IL-6, and IL-8. oup.com This inhibitory effect was mediated through the NF-κB signal pathway. oup.com In a murine model of sepsis, pretreatment with an artemisinin derivative resulted in a significant downregulation of IL-1 levels. cabidigitallibrary.org

In macrophages stimulated with lipopolysaccharide (LPS), artesunate inhibited the release of TNF-α and IL-6. nih.gov This effect was linked to the inhibition of autophagic activation through the TLR4-TRAF6-Beclin1-PI3KC3 pathway. nih.gov Another study showed that artesunate suppressed the influx of neutrophils and the production of pro-inflammatory cytokines IL-1β and IL-6, as well as chemokines CXCL1 and CXCL2, in a lung inflammation model. researchgate.net

Table 2: Anti-inflammatory Effects of this compound in Preclinical Models

Preclinical Model/SystemKey FindingsMechanism of ActionSource
Rheumatoid Arthritis Fibroblast-Like SynoviocytesSuppressed TNF-α-induced production of IL-1β, IL-6, and IL-8.Inhibition of NF-κB signaling. oup.com
Sepsis (rats)Downregulated IL-1 levels.Attenuation of pro-inflammatory cytokine release. cabidigitallibrary.org
LPS-stimulated MacrophagesInhibited release of TNF-α and IL-6.Inhibition of autophagic activation via the TLR4-TRAF6-Beclin1-PI3KC3 pathway. nih.gov
Lung Inflammation (mice)Suppressed neutrophil influx and production of IL-1β, IL-6, CXCL1, and CXCL2.Inhibition of inflammatory cell recruitment and cytokine/chemokine release. researchgate.net

Anticancer Activities in Preclinical Research

This compound has exhibited significant anticancer activity across a wide range of cancer cell lines in preclinical research. nih.govnih.gov Its effectiveness is attributed to multiple mechanisms, including the induction of a specific form of iron-dependent cell death known as ferroptosis.

The cytotoxic effects of artesunate have been demonstrated in various cancer types, with half-maximal inhibitory concentration (IC50) values often falling within a therapeutically achievable range. For instance, in ovarian cancer cell lines, the IC50 values ranged from 4.67 µM to 26.91 µM. nih.gov In hepatocellular carcinoma cell lines, the IC50 values for artesunate were observed to be between 37.4 µM and 121.2 µM. nih.gov Other studies have reported IC50 values in the low micromolar range for leukemia and colon cancer cell lines. spandidos-publications.com

Table 3: In Vitro Anticancer Activity of this compound (Artesunate)

Cancer TypeCell LineIC50 Value (µM)Source
Ovarian CancerUWB126.91 nih.gov
Caov-315.17 nih.gov
OVCAR-34.67 nih.gov
Hepatocellular CarcinomaHepG237.4 nih.gov
PLC/PRF/5121.2 nih.gov
HCCLM344.2 nih.gov
Hep3B41.6 nih.gov
HuH746.4 nih.gov
Leukemia-1.11 ± 0.56 spandidos-publications.com
Colon Cancer-2.13 ± 0.74 spandidos-publications.com

Ferroptosis Induction: A significant mechanism underlying the anticancer activity of this compound is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. nih.govnih.gov In myeloma cells, artesunate treatment led to an upregulation of reactive oxygen species (ROS), Fe2+, and lipid peroxidation. nih.govnih.gov

A key molecular pathway implicated in artesunate-induced ferroptosis involves the sterol regulatory element-binding protein 2 (SREBP2). nih.govnih.gov Artesunate has been shown to inhibit the nuclear localization of SREBP2 in myeloma cells. nih.govnih.gov This inhibition leads to the downregulation of isopentenyl pyrophosphate (IPP) and, crucially, glutathione (B108866) peroxidase 4 (GPX4). nih.govnih.gov GPX4 is a key enzyme that protects cells from lipid peroxidation, and its downregulation is a hallmark of ferroptosis. nih.govnih.govoaepublish.com Concurrently, artesunate treatment has been observed to increase the expression of acyl-CoA synthetase long-chain family member 4 (ACSL4), another important regulator of ferroptosis. nih.govnih.gov

Metabolic Regulation: Beyond inducing ferroptosis, this compound also affects cancer cell metabolism. In non-small cell lung cancer, dihydroartemisinin (B1670584) and artesunate have been shown to inhibit aerobic glycolysis, a metabolic hallmark of many cancer cells, by suppressing the ERK/c-Myc signaling pathway. nih.gov In esophageal cancer cells, artesunate was found to inhibit glycolysis, as evidenced by a decrease in the extracellular acidification rate (ECAR). researchgate.net

Furthermore, in colorectal cancer cells, artesunate has been found to suppress the fatty acid biosynthetic pathway. mdpi.com This was demonstrated by the downregulation of key enzymes in this pathway, including Acyl-CoA synthetase 5 (ACSL5), hydroxyacyl-coenzyme A dehydrogenase (HADH), and fatty acid synthase (FASN). mdpi.com

Q & A

Q. How to evaluate the validity of historical studies on sodium artelinate’s mechanisms?

  • Methodological Answer :
  • Check for peer review and impact factor of journals.
  • Scrutinize sample sizes (e.g., n ≥ 6 for rodent studies).
  • Confirm dose extrapolation to humans follows FDA guidelines (BSA or allometric scaling) .

Q. What are common pitfalls in interpreting this compound’s reactive oxygen species (ROS) data?

  • Methodological Answer : Avoid overreliance on fluorescent probes (e.g., DCFH-DA), which may artifactually oxidize. Cross-validate with electron paramagnetic resonance (EPR) and glutathione depletion assays .

Future Directions

What unresolved questions warrant further investigation?

  • Recommendations :
  • Elucidate resistance mechanisms (e.g., efflux pumps in cancer cells).
  • Explore nanoformulations to enhance blood-brain barrier penetration.
  • Conduct longitudinal neurotoxicity studies in non-human primates .

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